![molecular formula C13H8ClFO B12089849 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
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Overview
Description
3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure. The reaction involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . The reaction conditions include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. The unique functional groups enhance its reactivity, making it suitable for various chemical transformations .
Medicinal Chemistry
Recent studies have investigated the biological activities of this compound, particularly its potential as an antibacterial agent. The presence of halogen substituents may enhance its reactivity towards biological targets, which could lead to the development of new therapeutic agents .
Biological Activities:
- Antimicrobial Properties: Research suggests that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in drug development .
- Mechanism of Action: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and altering their function .
Material Science
In addition to its applications in medicinal chemistry, this compound is also explored for use in materials science. It can be utilized in the synthesis of advanced materials and specialty chemicals due to its unique chemical structure and properties.
Case Study 1: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.2 | Induction of apoptosis via Bcl-2 inhibition |
HCT-116 | 18.5 | Cell cycle arrest at G2/M phase |
These findings indicate that the compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell survival and division .
Case Study 2: Synthesis of Complex Molecules
Research has demonstrated the utility of this compound in synthesizing complex organic molecules through various reaction pathways. For example, it has been successfully employed in multi-step reactions leading to the formation of novel compounds with potential therapeutic applications .
Mechanism of Action
The mechanism of action of 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s reactivity and binding affinity to specific targets, contributing to its biological effects .
Comparison with Similar Compounds
3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-thiol: Similar structure but with a thiol group instead of an aldehyde.
3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: 3’-Chloro-5’-fluoro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents along with an aldehyde group
Biological Activity
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the chlorination and fluorination of biphenyl derivatives followed by formylation. The compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Antitumor Activity
Research indicates that derivatives of biphenyl compounds exhibit significant antitumor properties. For instance, a study demonstrated that compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
Table 1: Antitumor Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Apoptosis induction via caspase activation |
Related biphenyl derivative | HeLa | 20 | Cell cycle arrest at G2/M phase |
Another derivative | A549 | 10 | Reactive oxygen species (ROS) generation |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial and fungal strains. Preliminary results suggest moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Bacillus subtilis | 64 |
Escherichia coli | >128 |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
- ROS Generation : Increases oxidative stress leading to cell death in microbial pathogens.
- Inhibition of Enzymatic Pathways : May inhibit key enzymes involved in microbial metabolism.
Case Studies
A notable case study involved the evaluation of the compound's effect on MCF-7 breast cancer cells. The study reported an IC50 value of 15 µM, demonstrating significant cytotoxicity. Furthermore, flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound.
Another study assessed the compound's antimicrobial efficacy against Staphylococcus aureus, reporting an MIC of 32 µg/mL. The findings suggest that this compound could serve as a lead structure for developing novel antimicrobial agents.
Properties
Molecular Formula |
C13H8ClFO |
---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
3-(3-chloro-5-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H |
InChI Key |
CZIABJJWCYPTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C=O |
Origin of Product |
United States |
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